Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate CAS number and properties
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate CAS number and properties
An In-Depth Technical Guide to Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is a diaryliodonium salt that has garnered significant attention in various fields of chemical synthesis and materials science. Its primary role is as a photoacid generator (PAG), a compound that upon irradiation with light, produces a strong acid. This property makes it an invaluable tool in a multitude of applications, including photolithography for the manufacturing of microelectronics, cationic polymerization for the production of polymers and coatings, and as a reagent in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, mechanism of action, and key applications, tailored for professionals in research and development.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is paramount for its effective and safe use.
Chemical Structure and Identifiers:
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Chemical Name: Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
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CAS Number: 131717-99-2[1]
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Molecular Formula: C₂₇H₃₃IO₃S[1]
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Molecular Weight: 564.52 g/mol [1]
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InChI Key: UEJFJTOGXLEPIV-UHFFFAOYSA-M[1]
Physical Properties:
| Property | Value | Source |
| Appearance | White to pale cream crystals or powder | [2] |
| Melting Point | 237-240 °C (decomposes) | [1] |
| λmax | 202 nm | [1] |
| Solubility | PGMEA: <1%, γ-butyrolactone: ~10%, ethyl lactate: ~10% | [1] |
Part 2: Synthesis of Diaryliodonium Salts
Representative One-Pot Synthesis of a Diaryliodonium Salt:
This protocol is adapted from the synthesis of Bis(4-tert-butylphenyl)iodonium triflate and serves as an illustrative example.[3][4]
Materials:
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Iodine
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Dichloromethane (CH₂Cl₂)
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m-Chloroperbenzoic acid (m-CPBA)
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t-Butylbenzene
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Trifluoromethanesulfonic acid (TfOH)
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Distilled water
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Diethyl ether
Procedure:
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A round-bottomed flask equipped with a magnetic stir bar is charged with iodine and dichloromethane.
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m-Chloroperbenzoic acid (m-CPBA) is added to the solution, and the mixture is stirred for approximately 10 minutes.
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t-Butylbenzene is added, and the flask is cooled to 0 °C in an ice bath.
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Trifluoromethanesulfonic acid (TfOH) is added slowly to the cooled mixture over 5 minutes. A color change to a darker purple/black is observed.
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The reaction mixture is then stirred at room temperature for 20 minutes, during which a precipitate will form.
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The reaction mixture is transferred to a separatory funnel containing distilled water. The flask is rinsed with dichloromethane, and the rinses are added to the separatory funnel.
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After thorough mixing, the aqueous layer is separated, and the organic phase is washed with additional distilled water.
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The organic extract is evaporated under reduced pressure to yield a residue.
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The residue is washed with cold diethyl ether and then filtered to collect the solid product.
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The solid is dried under vacuum to afford the diaryliodonium salt as a white solid.
Causality Behind Experimental Choices:
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m-CPBA as an Oxidant: m-CPBA is a powerful oxidizing agent that oxidizes iodine to a more electrophilic species, which is necessary for the subsequent iodination of the aromatic ring.
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Slow Addition of TfOH at 0 °C: The reaction with trifluoromethanesulfonic acid is highly exothermic. Slow addition at a reduced temperature is crucial to control the reaction rate and prevent the solvent from boiling.[3][4]
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Aqueous Workup: The washing steps with distilled water are essential to remove the trifluoromethanesulfonic acid and other water-soluble byproducts.[3]
Part 3: Mechanism of Action as a Photoacid Generator
The utility of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate stems from its ability to generate a strong acid upon exposure to ultraviolet (UV) light. This process is fundamental to its applications in photolithography and cationic polymerization.
Photolytic Acid Generation:
Upon absorption of a photon of UV light, the diaryliodonium salt undergoes photolysis. The primary photochemical event is the homolytic or heterolytic cleavage of the carbon-iodine bond. This generates highly reactive intermediates, including a radical cation. This reactive species can then abstract a hydrogen atom from the surrounding environment (e.g., solvent or polymer matrix) to produce a strong Brønsted acid, in this case, p-toluenesulfonic acid.[5]
Caption: Photolytic acid generation from a diaryliodonium salt.
Part 4: Applications in Research and Industry
The photogenerated acid from Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate acts as a catalyst for a variety of chemical transformations, making it a versatile tool in several high-technology fields.
Cationic Polymerization
Diaryliodonium salts are highly effective photoinitiators for cationic polymerization. The photogenerated acid can initiate the polymerization of a wide range of monomers, including epoxides, vinyl ethers, and styrenes.[5] This is particularly advantageous as cationic polymerization is not inhibited by oxygen, unlike free-radical polymerization.[6]
Illustrative Protocol for Cationic Polymerization of an Epoxy Resin:
This protocol is a representative example and may require optimization for specific monomers and applications.
Materials:
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Epoxy monomer (e.g., Bisphenol A diglycidyl ether)
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Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate (1-3 wt%)
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Solvent (if necessary, e.g., propylene carbonate)
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UV light source (e.g., medium-pressure mercury lamp)
Procedure:
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Prepare a formulation by dissolving the Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate in the epoxy monomer. Gentle heating and stirring may be required to ensure complete dissolution. If a solvent is used, it should be added at this stage.
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Apply a thin film of the formulation onto a substrate using a suitable technique (e.g., spin coating, drawdown bar).
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Expose the coated substrate to a UV light source. The exposure time will depend on the intensity of the light source, the concentration of the PAG, and the desired degree of curing.
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Monitor the curing process by assessing the tackiness of the film or by using analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy to follow the disappearance of the epoxy group absorption band.
Caption: Workflow for cationic polymerization initiated by a photoacid generator.
Photolithography
In the field of microelectronics, photolithography is used to pattern semiconductor wafers. Chemically amplified photoresists, which contain a PAG like Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate, are a key component of this process.[5]
Mechanism in a Chemically Amplified Photoresist:
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Exposure: A thin film of the photoresist, containing the PAG and a polymer with acid-labile protecting groups, is exposed to a pattern of UV light.
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Acid Generation: In the exposed regions, the PAG generates p-toluenesulfonic acid.
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Post-Exposure Bake (PEB): The wafer is heated, and the photogenerated acid catalyzes the cleavage of the acid-labile protecting groups on the polymer backbone. This is the "amplification" step, as a single acid molecule can deprotect multiple polymer chains.
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Development: The chemical properties of the polymer are altered in the exposed regions. For a positive-tone resist, the deprotected polymer becomes soluble in an aqueous alkaline developer, allowing for the selective removal of the exposed areas and the transfer of the pattern to the substrate.[5]
A study on the photolytic transformation of the bis-(4-tert-butyl phenyl)-iodonium cation under simulated industrial photolithography conditions (254-nm irradiation) showed a rapid reaction with a half-life of 39.2 seconds.[7] At a UV dosage relevant to semiconductor photolithography (25 mJ cm⁻²), it was estimated that 33% of the compound was transformed.[7]
Part 5: Safety and Handling
While Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is not considered hazardous by the US OSHA Hazard Communication Standard 2024, proper laboratory safety practices should always be followed.
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Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
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Handling: Avoid creating dust. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. It is light-sensitive and should be protected from light.
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In case of contact:
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Eyes: Rinse immediately with plenty of water for at least 15 minutes.
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Skin: Wash off with soap and plenty of water.
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Inhalation: Move to fresh air.
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Ingestion: Rinse mouth with water.
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Part 6: Environmental Considerations
Research into the environmental fate of diaryliodonium PAGs is ongoing. A study on the photolysis of the bis-(4-tert-butyl phenyl)-iodonium cation identified several aromatic and hydrophobic photoproducts, including tert-butyl benzene and tert-butyl iodobenzene.[7] Some of these photoproducts exhibited higher acute microbial toxicity than the parent compound, and their increased hydrophobicity suggests a potential for bioaccumulation.[7] This underscores the importance of proper waste disposal and the consideration of environmental impact in the application of these materials.
References
-
Efficient One-Pot Synthesis of Bis(4-Tert-Butylphenyl) Iodonium Triflate. SciSpace. Available at: [Link]
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“Characterization and Optimization of Photoacid Generators for use in poly(propylene carbonate) Sacrificial Polymer Systems”. Available at: [Link]
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Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl) Iodonium Triflate. ResearchGate. Available at: [Link]
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A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. DigitalCommons@SHU. Available at: [Link]
-
Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts. PubMed. Available at: [Link]
- Method of purifying photoacid generators for use in photoresist compositions. Google Patents.
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Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate, Electronic grade, 99+% (metals basis). Thermo Fisher Scientific. Available at: [Link]
-
Technical Information About Photo Acid Generators. San-Apro Ltd. Available at: [Link]
-
Novel photo acid generator for cationic polymerization and Resist Technology. TU Wien. Available at: [Link]
Sources
- 1. Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate electronic grade, = 99 trace metals 131717-99-2 [sigmaaldrich.com]
- 2. Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate, Electronic grade, 99+% (metals basis) 1 g [thermofisher.com]
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